molecular formula C23H32O3 B1259765 17-O-Acetylavarol

17-O-Acetylavarol

Cat. No.: B1259765
M. Wt: 356.5 g/mol
InChI Key: WUPXFGNCTYEWMM-RAKGIWIYSA-N
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Description

17-O-Acetylavarol (compound 9, CAS No. 1761-61-1) is a marine-derived sesquiterpene hydroquinone first isolated from the sponge Dysidea sp. collected at Iriomote Island, Okinawa, Japan . Structurally, it belongs to the avarol family of meroterpenoids, characterized by a bicyclic sesquiterpene scaffold fused to a hydroquinone moiety. The acetylation at the 17-position distinguishes it from the parent compound avarol (compound 6), enhancing its bioactivity and stability .

17-O-Acetylavarol has garnered attention for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in insulin signaling and glucose metabolism dysregulation.

Properties

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate

InChI

InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(25)9-10-20(18)26-17(3)24/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1

InChI Key

WUPXFGNCTYEWMM-RAKGIWIYSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)OC(=O)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)OC(=O)C)CCC=C2C)C

Synonyms

17-O-acetylavarol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The avarol and neoavarol families are the primary structural analogues of 17-O-Acetylavarol. Key derivatives include:

  • Avarol (compound 6) : The parent compound, lacking acetylation.
  • Neoavarol (compound 7) : A structural isomer with a distinct bicyclic arrangement.
  • 17-O-Acetylneoavarol (compound 10) : The neoavarol derivative acetylated at the 17-position.
  • 20-O-Acetylavarol (compound 11) and 20-O-Acetylneoavarol (compound 12) : Positional isomers acetylated at the 20-position .

Pharmacological Activity Against PTP1B

The inhibitory potency (IC₅₀) against PTP1B serves as a critical metric for comparing these compounds:

Compound IC₅₀ (μM) Structural Class Source
17-O-Acetylavarol 9.5 Avarol-type acetylated Dysidea sp. (Okinawa)
Avarol 12.0 Avarol-type Dysidea avara
Neoavarol 35% inhibition at 32 μM Neoavarol-type Dysidea sp.
17-O-Acetylneoavarol 6.5 Neoavarol-type acetylated Dysidea sp.
20-O-Acetylavarol 10.0 Avarol-type acetylated Dactylospongia sp.
Dysidavarone A 9.98 Dysidavarane skeleton Dysidea avara

Key Findings :

  • Avarol vs. Neoavarol Scaffolds : Avarol-type derivatives generally exhibit stronger PTP1B inhibition than neoavarol-type compounds. For example, avarol (IC₅₀ = 12.0 μM) outperforms neoavarol (35% inhibition at 32 μM) .
  • Impact of Acetylation : Acetylation enhances activity across both classes. 17-O-Acetylavarol (IC₅₀ = 9.5 μM) is ~1.3x more potent than avarol, while 17-O-Acetylneoavarol (IC₅₀ = 6.5 μM) is the most potent inhibitor in the series, despite its neoavarol scaffold .
  • Positional Isomerism : Acetylation at the 17-position (vs. 20-position) confers superior activity. For instance, 17-O-Acetylavarol (9.5 μM) is more potent than 20-O-Acetylavarol (10.0 μM) .

Inhibition of SOAT1/2

17-O-Acetylavarol also inhibits sterol O-acyltransferases (SOAT1/2), albeit less potently than its PTP1B activity:

  • SOAT1 : IC₅₀ = 14.2 μM
  • SOAT2 : IC₅₀ = 14.8 μM .

In contrast, avarol shows comparable SOAT inhibition (IC₅₀ = 14.2–14.8 μM) but weaker PTP1B activity, highlighting 17-O-Acetylavarol’s multitarget advantage .

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